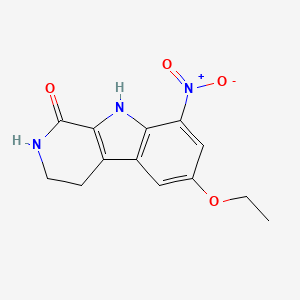![molecular formula C19H34N6O B3844745 2-{[4,6-bis(cyclohexylamino)-1,3,5-triazin-2-yl]amino}-2-methyl-1-propanol](/img/structure/B3844745.png)
2-{[4,6-bis(cyclohexylamino)-1,3,5-triazin-2-yl]amino}-2-methyl-1-propanol
Descripción general
Descripción
2-{[4,6-bis(cyclohexylamino)-1,3,5-triazin-2-yl]amino}-2-methyl-1-propanol, also known as CyDTA-MeP, is a chemical compound that has gained significant attention in scientific research due to its unique properties.
Mecanismo De Acción
The mechanism of action of 2-{[4,6-bis(cyclohexylamino)-1,3,5-triazin-2-yl]amino}-2-methyl-1-propanol is based on its ability to chelate metal ions. This compound has a high affinity for metal ions such as copper, zinc, and iron. This property makes it an ideal candidate for use in molecular imaging and other applications that require the detection of metal ions.
Biochemical and Physiological Effects
This compound has been shown to have minimal toxicity and is well tolerated in animals. Studies have demonstrated that this compound does not accumulate in vital organs and is rapidly cleared from the body. This makes it a safe and effective tool for molecular imaging and other applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-{[4,6-bis(cyclohexylamino)-1,3,5-triazin-2-yl]amino}-2-methyl-1-propanol is its high affinity for metal ions, which makes it an ideal chelator for radiolabeling. Additionally, this compound has minimal toxicity and is well tolerated in animals, making it a safe and effective tool for scientific research. However, one limitation of this compound is its high cost, which may limit its use in some research applications.
Direcciones Futuras
There are several future directions for the use of 2-{[4,6-bis(cyclohexylamino)-1,3,5-triazin-2-yl]amino}-2-methyl-1-propanol in scientific research. One potential application is in the development of new radiotracers for molecular imaging. Additionally, this compound may be used in the development of new therapeutic agents that target metal ions. Finally, further studies are needed to explore the potential applications of this compound in other scientific fields, such as nanotechnology and drug delivery.
Conclusion
In conclusion, this compound is a unique chemical compound that has gained significant attention in scientific research due to its properties. The synthesis method is simple and efficient, and this compound has been extensively studied for its potential applications in various scientific fields. Its high affinity for metal ions makes it an ideal chelator for radiolabeling, and it has minimal toxicity and is well tolerated in animals. While its high cost may limit its use in some research applications, there are several future directions for the use of this compound in scientific research.
Aplicaciones Científicas De Investigación
2-{[4,6-bis(cyclohexylamino)-1,3,5-triazin-2-yl]amino}-2-methyl-1-propanol has been extensively studied for its potential applications in various scientific fields. One of the most significant applications of this compound is in the field of molecular imaging. This compound can be used as a chelator for radiolabeling small molecules, peptides, and proteins. This allows for the non-invasive imaging of biological processes in vivo using techniques such as positron emission tomography (PET) and single-photon emission computed tomography (SPECT).
Propiedades
IUPAC Name |
2-[[4,6-bis(cyclohexylamino)-1,3,5-triazin-2-yl]amino]-2-methylpropan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H34N6O/c1-19(2,13-26)25-18-23-16(20-14-9-5-3-6-10-14)22-17(24-18)21-15-11-7-4-8-12-15/h14-15,26H,3-13H2,1-2H3,(H3,20,21,22,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRFGRNFNCVYJAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NC1=NC(=NC(=N1)NC2CCCCC2)NC3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N,N-diallyl-2-(6',7'-dihydrospiro[cyclohexane-1,4'-imidazo[4,5-c]pyridin]-5'(3'H)-yl)acetamide](/img/structure/B3844668.png)

![5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-[(3-methyl-3-piperidinyl)methoxy]pyridine](/img/structure/B3844683.png)



![N-methyl-N'-[6-methyl-3-(2-propyn-1-yl)-1,3-benzothiazol-2(3H)-ylidene]urea](/img/structure/B3844701.png)

![2-[(2-bromo-4-chlorophenyl)amino]-N'-(1-methylbutylidene)acetohydrazide](/img/structure/B3844717.png)

![2-[(4-iodo-2-methylphenyl)amino]-N'-(2-methylcyclohexylidene)acetohydrazide](/img/structure/B3844727.png)
![diethyl 2,2'-[1,4-phenylenebis(carbonylimino)]diacetate](/img/structure/B3844752.png)